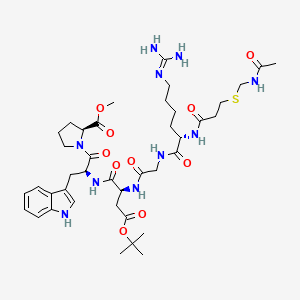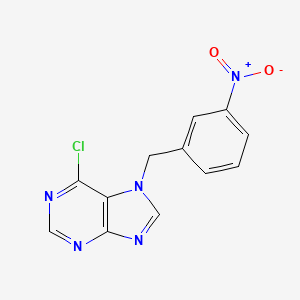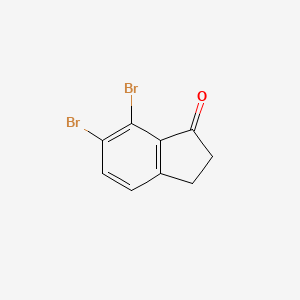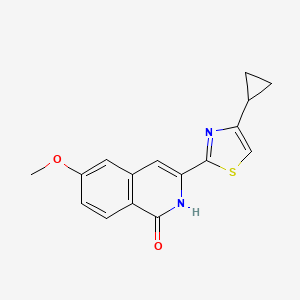![molecular formula C17H19N3O2 B11837125 4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- CAS No. 651308-59-7](/img/structure/B11837125.png)
4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and hydroxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- typically involves multi-step organic reactions. One common method includes the formation of the isoquinolinecarbonitrile core followed by the introduction of the piperidinyl and hydroxyethyl groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as isoquinolinecarboxamides, piperidinyl-substituted isoquinolines, and hydroxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isoquinolinecarbonitrile derivatives: Compounds with variations in the piperidinyl or hydroxyethyl groups.
Piperidine derivatives: Compounds featuring the piperidine ring with different substituents.
Isoquinoline derivatives: Compounds with modifications to the isoquinoline core.
Uniqueness
4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
651308-59-7 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
5-[1-(2-hydroxyethyl)piperidin-4-yl]oxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c18-10-14-12-19-11-13-2-1-3-16(17(13)14)22-15-4-6-20(7-5-15)8-9-21/h1-3,11-12,15,21H,4-9H2 |
InChI-Schlüssel |
XDEIHMMTKCHVJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC2=CC=CC3=CN=CC(=C32)C#N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)


![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)


![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
